Ethyl 4-chlorobenzenesulfinate
Overview
Description
Ethyl 4-chlorobenzenesulfinate is an organic compound with the molecular formula C₈H₉ClO₂S. It is a sulfinate ester derived from 4-chlorobenzenesulfinic acid. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzenesulfinate can be synthesized through the direct oxidation of thioesters. One practical method involves the copper-catalyzed C–S formation of aryl iodides followed by oxidation. For instance, 4-chlorophenyl iodide can be reacted with thiobenzoic acid under mild conditions to form the corresponding thioester, which is then oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethanol with 4-chlorothiophenol. This method is favored due to the availability of starting materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid esters.
Reduction: Reduction reactions can convert it back to the corresponding thioester.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid esters.
Reduction: Thioesters.
Substitution: Various substituted benzenesulfinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chlorobenzenesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfinates.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzenesulfinate involves its ability to undergo various chemical transformations. Its molecular targets include nucleophiles and oxidizing agents, which interact with the sulfinate ester group. The pathways involved typically include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
- Methyl 4-chlorobenzenesulfinate
- Ethyl benzenesulfinate
- Methyl benzenesulfinate
Comparison: this compound is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to mthis compound, the ethyl ester may exhibit different solubility and reactivity profiles .
Biological Activity
Ethyl 4-chlorobenzenesulfinate is a sulfonate ester derived from 4-chlorobenzenesulfinic acid, known for its potential biological activities. This compound has garnered interest in various fields, particularly in antifungal and antibacterial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and toxicity profiles.
This compound has the following chemical structure:
- Molecular Formula : C₈H₉ClO₂S
- Molecular Weight : 192.68 g/mol
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this compound, particularly against Candida species.
Research indicates that compounds like this compound may inhibit fungal cell wall synthesis and disrupt cellular processes critical for fungal survival. For instance, a study found that related compounds displayed significant activity against Candida albicans, with minimal toxicity to mammalian cells and larvae of Galleria mellonella, suggesting a favorable therapeutic index .
Efficacy Against Candida
A specific derivative of 4-chlorobenzenesulfinate demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranging from 0.00195 to 0.0078 μg/mL against clinical strains of C. albicans.
- Fungicidal Activity : Effective at concentrations as low as 32 μg/mL against multiple strains .
Antibacterial Activity
This compound also exhibits antibacterial properties. Studies have shown its effectiveness against various bacterial strains, although specific data on its antibacterial efficacy remains limited compared to its antifungal activity.
Toxicity and Safety Profile
Toxicity assessments using the Galleria mellonella model showed that this compound does not induce significant mortality in larvae, indicating a low toxicity profile. In vitro studies further confirmed reduced cytotoxicity on mammalian cells at concentrations below the effective antimicrobial doses .
Summary of Research Findings
Study | Pathogen | MIC (μg/mL) | Toxicity (in vivo) | Notes |
---|---|---|---|---|
Lu et al., 2016 | C. albicans | 0.00195 - 0.0078 | ≥97% survival in G. mellonella | Effective against multiple clinical strains |
Mowlds et al., 2008 | E. faecalis | Not specified | Increased survival with extracts | Shows potential for combined therapies |
Case Studies
- Antifungal Efficacy : A study evaluating several derivatives of sulfinates found that this compound exhibited potent antifungal activity against clinical isolates of C. albicans. The study employed both MIC and minimum fungicidal concentration (MFC) assays to establish efficacy .
- In Vivo Toxicity Assessment : Using the Galleria mellonella model, researchers demonstrated that larvae treated with this compound maintained high survival rates, suggesting that the compound could be a safe alternative for treating fungal infections without significant side effects .
Properties
IUPAC Name |
ethyl 4-chlorobenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFKHFXHSVTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571212 | |
Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-81-6 | |
Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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